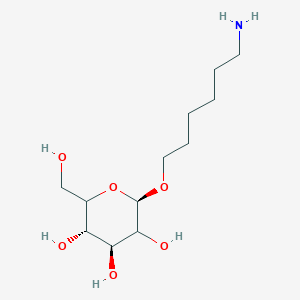

6-氨基己基 β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Aminohexyl beta-D-glucopyranoside is a compound of interest in the field of carbohydrate chemistry, especially due to its potential applications in creating glycoconjugates through click chemistry and its role in understanding the conformational behavior of glucopyranosides.

Synthesis Analysis

The synthesis of 6-Aminohexyl beta-D-glucopyranoside involves several steps, starting from precursors such as 6-chlorohexanol or 6-azidohexanol. These precursors undergo reactions to introduce the glucopyranoside moiety, ultimately leading to the target compound. Key methodologies include BF3·Et2O-catalyzed reactions and chlorination followed by metal-mediated dehalogenation (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of 6-Aminohexyl beta-D-glucopyranoside has been analyzed through NMR and MS spectroscopy, revealing insights into its conformational preferences. Studies have shown that the molecule adopts conformations consistent with the gauche conformation of 2-aminoethanol and its acetate salt, with variations observed in the presence of deuterio isotopomers (Kato, Vasella, & Crich, 2017).

Chemical Reactions and Properties

6-Aminohexyl beta-D-glucopyranoside serves as a precursor in various chemical reactions, including the synthesis of cyclic oligosaccharides and the preparation of affinity adsorbents for the purification of carbohydrate-binding proteins. Its functional groups allow for further derivatization and conjugation, making it a versatile tool in glycobiology and synthetic chemistry (Fan & Hindsgaul, 2002); (Chiang, McANDREW, & Barker, 1979).

Physical Properties Analysis

The physical properties of 6-Aminohexyl beta-D-glucopyranoside, such as its crystalline form, melting points, and solubility in various solvents, are crucial for its handling and application in different chemical processes. Its crystallization from crude reaction mixtures and characterization through spectral data provide a basis for its identification and purity assessment (Kushwaha, Kováč, & Baráth, 2018).

Chemical Properties Analysis

The chemical properties of 6-Aminohexyl beta-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its role as a ligand or substrate in enzymatic reactions, are of particular interest. Its synthesis and application in the preparation of glycoconjugates highlight its functional versatility and importance in biochemical and chemical research (Liu, Fan, & Lee, 2001).

科学研究应用

蛋白质组学研究

6-氨基己基 β-D-吡喃葡萄糖苷用作蛋白质组学研究中的生化试剂 {svg_1}. 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。这种化合物可以在该领域以多种方式使用,例如蛋白质表达分析、蛋白质-蛋白质相互作用研究和新型蛋白质鉴定。

长链烷基葡萄糖苷的合成

该化合物用于合成长链烷基葡萄糖苷 {svg_2}. 这些是非离子表面活性剂,具有广泛的应用,包括清洁产品、食品和化妆品成分、药物载体以及膜蛋白溶剂 {svg_3}.

酶促合成

6-氨基己基 β-D-吡喃葡萄糖苷通过逆水解反应用于酶促合成 {svg_4}. 该过程因酶催化反应在温和条件下的区域选择性和立体选择性而受到广泛关注 {svg_5}.

膜结合蛋白的溶解和重构

该化合物用于膜结合蛋白的溶解和重构 {svg_6}. 正辛基葡萄糖苷的高临界胶束浓度便于通过透析或凝胶过滤从最终蛋白质提取物中轻松去除 {svg_7}.

二维电泳中的应用

6-氨基己基 β-D-吡喃葡萄糖苷可用于二维电泳 {svg_8}. 该技术用于分离和分析来自细胞、组织或其他生物样品的复杂蛋白质混合物。

生化过程选择性的改善

该化合物可用于改善各种生化过程的选择性 {svg_9}. 例如,它可用于提高某些反应的选择性或改善混合物中特定化合物的分离 {svg_10}.

属性

IUPAC Name |

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNKFVGAEZHVTM-RXUZKVILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747001 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56981-41-0 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。